TCS 21311

Beschreibung

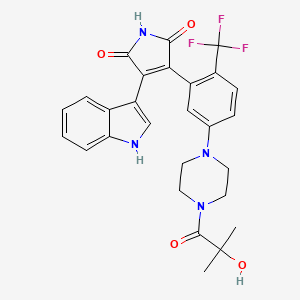

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[5-[4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGRAWDGLMENOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678984 | |

| Record name | 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260181-14-3 | |

| Record name | 3-{5-[4-(2-Hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl}-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Selective JAK3 Inhibitor TCS 21311: A Technical Guide to its Effects on Cytokine Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCS 21311 (also known as NIBR3049) is a potent and highly selective inhibitor of Janus Kinase 3 (JAK3), a critical enzyme in the signaling pathways of numerous cytokines.[1][2][3][4][5] Its high selectivity for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) makes it a valuable tool for dissecting the specific roles of JAK3 in immune cell function and a potential therapeutic agent for autoimmune diseases. This technical guide provides an in-depth overview of the effects of this compound on cytokine signaling, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its effects by targeting the ATP-binding site of JAK3.[6] JAK3 is almost exclusively associated with the common gamma chain (γc), an essential subunit of the receptors for several interleukins, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding to these receptors, JAK3 and another associated JAK family member, JAK1, become activated and phosphorylate each other. This activation cascade leads to the phosphorylation of the receptor subunits, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The subsequent phosphorylation of STATs by the JAKs causes them to dimerize, translocate to the nucleus, and regulate the transcription of target genes. By inhibiting the kinase activity of JAK3, this compound effectively blocks this entire signaling cascade downstream of γc-containing cytokine receptors.

Data Presentation: Inhibitory Activity of this compound

The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases.

Table 1: Inhibitory Activity against Janus Kinase (JAK) Family Members

| Kinase | IC50 (nM) | Selectivity vs. JAK3 |

| JAK3 | 8 | - |

| JAK1 | 1017 | >127-fold |

| JAK2 | 2550 | >318-fold |

| TYK2 | 8055 | >1000-fold |

Data sourced from references[1][2][3][4][5]. IC50 values were determined in enzymatic assays.

Table 2: Inhibitory Activity against Off-Target Kinases

| Kinase | IC50 (nM) |

| GSK3β | 3 |

| PKCα | 13 |

| PKCθ | 68 |

Data sourced from references[1][2][3][5].

Table 3: Cellular Activity of this compound

| Assay | Cell Line | IC50 (nM) |

| IL-15 induced STAT5 Phosphorylation | M-07e | 525 |

| IL-2 induced STAT5 Phosphorylation | CTLL-2 | 1294 |

| TCR/CD28-mediated T-cell Activation | Jurkat | 689 |

Data sourced from reference[2].

Signaling Pathways Modulated by this compound

This compound primarily affects cytokine signaling pathways that are dependent on the common gamma chain (γc) and JAK3. Below are diagrams illustrating the canonical IL-2 and IL-4 signaling pathways and the point of inhibition by this compound.

Caption: IL-2 Signaling Pathway Inhibition by this compound.

Caption: Type I IL-4 Signaling Pathway Inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below. These protocols are based on standard techniques and the available information on this compound.

JAK3 Enzymatic Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of this compound against purified JAK3 enzyme.

Workflow Diagram:

Caption: Workflow for a typical JAK3 enzymatic kinase assay.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

-

Enzyme: Recombinant human JAK3 enzyme diluted in kinase buffer to the desired concentration (e.g., 3 nM).

-

Substrate: Poly(Glu,Tyr) 4:1 peptide substrate at a working concentration (e.g., 0.2 µg/µL).

-

ATP: Prepare a stock solution of ATP and dilute in kinase buffer to the desired final concentration, typically at or near the Km for JAK3 (e.g., 10 µM).

-

This compound: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

-

-

Assay Procedure:

-

Add kinase buffer, this compound (or DMSO for control wells), and JAK3 enzyme to the wells of a 96-well plate.

-

Add the peptide substrate to all wells.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding the ATP solution.

-

Incubate the plate at 30°C for a set time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the produced ADP into a luminescent signal.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

IL-2 Stimulated STAT5 Phosphorylation Assay in CTLL-2 Cells

This protocol describes a cell-based assay to measure the inhibitory effect of this compound on IL-2-induced STAT5 phosphorylation in the IL-2 dependent murine T-cell line, CTLL-2.

Workflow Diagram:

Caption: Workflow for a cell-based STAT5 phosphorylation assay.

Methodology:

-

Cell Culture and Preparation:

-

Culture CTLL-2 cells in complete RPMI-1640 medium supplemented with 10% FBS and recombinant human IL-2.

-

Prior to the assay, wash the cells twice with cytokine-free medium to remove any residual IL-2.

-

Resuspend the cells in cytokine-free medium and starve them for 4-6 hours at 37°C.

-

Adjust the cell density to approximately 1 x 10⁶ cells/mL.

-

-

Inhibitor Treatment and Stimulation:

-

Aliquot the starved cells into a 96-well plate.

-

Add serial dilutions of this compound (or DMSO for control) to the appropriate wells and pre-incubate for 1-2 hours at 37°C.

-

Stimulate the cells by adding recombinant human IL-2 to a final concentration of 10 ng/mL. Leave an unstimulated control.

-

Incubate for 15 minutes at 37°C.

-

-

Fixation, Permeabilization, and Staining:

-

Immediately stop the stimulation by fixing the cells with 4% paraformaldehyde for 10 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by adding ice-cold 90% methanol and incubating on ice for 30 minutes.

-

Wash the cells twice with FACS buffer (PBS with 2% FBS).

-

Stain the cells with a fluorescently-conjugated anti-phospho-STAT5 (pY694) antibody for 30-60 minutes at room temperature in the dark.

-

Wash the cells twice with FACS buffer.

-

-

Flow Cytometry and Data Analysis:

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

Gate on the live cell population and measure the median fluorescence intensity (MFI) of the phospho-STAT5 signal.

-

Calculate the percentage of inhibition for each this compound concentration relative to the IL-2 stimulated DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

-

Conclusion

This compound is a potent and highly selective JAK3 inhibitor that effectively blocks signaling downstream of cytokines that utilize the common gamma chain receptor subunit. Its high selectivity makes it an invaluable research tool for isolating the specific functions of JAK3 in immune signaling. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and modulate cytokine-mediated pathways.

References

- 1. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. promega.co.uk [promega.co.uk]

Troubleshooting & Optimization

Technical Support Center: Optimizing TCS 21311 Concentration for IC50 Determination

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TCS 21311 for accurate and reproducible IC50 determination. Here you will find detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective inhibitor of Janus Kinase 3 (JAK3), with a reported IC50 of 8 nM in enzymatic assays.[1][2][3][4][5] It exhibits over 100-fold selectivity for JAK3 compared to other JAK family members, including JAK1, JAK2, and TYK2.[1][2][5]

Q2: Does this compound have any known off-target effects?

A2: Yes, in addition to its potent inhibition of JAK3, this compound has been shown to inhibit other kinases, notably Glycogen Synthase Kinase 3β (GSK-3β), Protein Kinase Cα (PKCα), and Protein Kinase Cθ (PKCθ) with high potency.[1][2][3] It is crucial to consider these off-target activities when interpreting experimental results, as they may contribute to the observed cellular phenotype.

Q3: What is the recommended solvent and storage condition for this compound?

A3: this compound is soluble in DMSO, with reported solubilities of up to 50 mg/mL and 100 mM.[6] For long-term storage, it is recommended to store the lyophilized compound at -20°C, desiccated.[1] Once in solution, it should be stored at -20°C and used within one month to maintain potency. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]

Q4: Which cell lines are recommended for determining the cellular IC50 of this compound?

A4: Several cell lines with active JAK3 signaling are suitable for determining the cellular IC50 of this compound. Published studies have successfully used the following:

-

CTLL-2: A murine cytotoxic T-cell line that depends on IL-2 for proliferation, which signals through the JAK1/JAK3 pathway.[4][6]

-

M-07e: A human megakaryocytic leukemia cell line that is responsive to various cytokines, including those that signal via JAK3.[4]

-

Jurkat: A human T-lymphocyte cell line commonly used to study T-cell signaling.[1][5][6]

Q5: What is a typical starting concentration range for an IC50 determination experiment with this compound?

A5: Based on reported cellular IC50 values, which are generally higher than the enzymatic IC50, a good starting point for a dose-response curve would be in the nanomolar to low micromolar range. For instance, in Jurkat cells, the IC50 for the inhibition of TCR/CD28-stimulated IL-2 production was 689 nM.[1][5] Therefore, a concentration range from 1 nM to 10 µM is a reasonable starting point for most cell-based assays.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

| Kinase | IC50 (nM) |

| JAK3 | 8[1][2][3][4][5] |

| GSK-3β | 3[1][2][3] |

| PKCα | 13[1][2][3] |

| PKCθ | 68[1][2][3] |

| JAK1 | 1017[1][2] |

| JAK2 | 2550[1][2] |

| TYK2 | 8055[1][2] |

Table 2: Reported Cellular IC50 Values for this compound

| Cell Line | Assay | IC50 (nM) |

| CTLL-2 | Inhibition of IL-2-induced STAT5 phosphorylation | 1294[1][4] |

| M-07e | Inhibition of cytokine-induced STAT5 phosphorylation | 525[4] |

| Jurkat | Inhibition of TCR/CD28-stimulated IL-2 production | 689[1][5][6] |

Experimental Protocols

Detailed Methodology for IC50 Determination using a Cell Viability Assay (MTT-based)

This protocol provides a general framework for determining the IC50 of this compound. Optimization of cell seeding density and incubation times is recommended for each specific cell line.

Materials:

-

This compound

-

DMSO (cell culture grade)

-

Selected cell line (e.g., Jurkat, CTLL-2)

-

Complete cell culture medium (as recommended for the specific cell line)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase.

-

Perform a cell count and determine cell viability (should be >95%).

-

Dilute the cell suspension to the desired seeding density in a complete culture medium. A starting point for optimization is 5,000-10,000 cells per well in 100 µL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

To minimize "edge effects," consider filling the perimeter wells with 100 µL of sterile PBS or culture medium without cells.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery (for adherent cells) or adaptation (for suspension cells).

-

-

Preparation of this compound Dilutions:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform a serial dilution of the stock solution in a complete culture medium to create a range of working concentrations. It is recommended to prepare these dilutions at 2X the final desired concentration.

-

Ensure the final DMSO concentration in the wells is consistent across all treatments and does not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

-

Cell Treatment:

-

After the 24-hour pre-incubation, carefully add 100 µL of the 2X this compound working solutions to the corresponding wells.

-

For control wells, add 100 µL of culture medium with the same final concentration of DMSO as the treated wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined experimentally.

-

-

MTT Assay:

-

At the end of the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the culture medium. For suspension cells, this may require centrifugation of the plate.

-

Add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

-

Plot the percentage of viability against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

-

Mandatory Visualizations

Caption: Simplified JAK3-STAT5 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for determining the IC50 of this compound.

Caption: Logical workflow for troubleshooting IC50 determination experiments.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Pipetting errors: Inaccurate dispensing of compound or reagents. | 1. Ensure a single-cell suspension before seeding and use a consistent pipetting technique. 2. Avoid using the perimeter wells for experimental data or fill them with sterile PBS to maintain humidity. 3. Use calibrated pipettes and be meticulous during all liquid handling steps. |

| IC50 value is much higher than expected | 1. Suboptimal incubation time: The treatment duration may be too short for the compound to exert its full effect. 2. Cell line resistance: The chosen cell line may not be sensitive to JAK3 inhibition. 3. Compound degradation: this compound may not be stable in the culture medium over the entire incubation period. | 1. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration. 2. Confirm that your cell line expresses active JAK3 and that the pathway is relevant to the measured endpoint. 3. Prepare fresh dilutions of this compound for each experiment and consider a medium change with fresh compound for longer incubation times. |

| Poor dose-response curve (no clear sigmoidal shape) | 1. Incorrect concentration range: The tested concentrations are too high or too low. 2. Compound solubility issues: this compound may be precipitating in the culture medium at higher concentrations. 3. Cytotoxicity at high concentrations: The compound may be inducing non-specific cell death. | 1. Perform a wider range of serial dilutions (e.g., from 0.1 nM to 100 µM) to capture the full curve. 2. Visually inspect the wells with the highest concentrations for any signs of precipitation. Ensure the final DMSO concentration is low. 3. Examine cells under a microscope to assess morphology and signs of cytotoxicity. |

| Increased cell proliferation at low concentrations | Hormesis: A biphasic dose-response where low doses of a substance are stimulatory and high doses are inhibitory. | This is a recognized biological phenomenon. Ensure your dose-response curve covers a wide enough range to capture both the stimulatory and inhibitory effects. Report this observation in your findings. |

| Unexpected cellular phenotype | Off-target effects: this compound also inhibits GSK-3β and PKC, which are involved in numerous signaling pathways. | Be aware of the known off-target profile of this compound. If the observed phenotype is inconsistent with JAK3 inhibition, consider if it could be mediated by the inhibition of GSK-3β or PKC. Further experiments with more specific inhibitors for these off-targets may be necessary to confirm this. |

References

Preventing Degradation of TCS 21311: A Technical Guide

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of the JAK3 inhibitor, TCS 21311. Adherence to proper storage, handling, and experimental procedures is critical for ensuring the compound's stability and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to prevent degradation?

To ensure the long-term stability of this compound, it is crucial to store it correctly. As a solid, it should be stored at -20°C and kept desiccated.[1][2] Some suppliers also suggest that the solid form can be stored desiccated at room temperature.[3] For solutions, storage at -20°C or -80°C is recommended.[2][4]

Q2: What is the shelf-life of this compound?

When stored as a solid at -20°C, this compound is stable for at least four years.[1] However, the stability of the compound in solution is significantly reduced. Stock solutions can be stored for up to one month at -20°C or up to six months at -80°C.[2][4] It is advisable to aliquot stock solutions to avoid multiple freeze-thaw cycles, which can accelerate degradation.[2]

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 50 mg/mL or 100 mM.[1][3] For in vivo experiments, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

Q4: My this compound solution appears to have precipitated. What should I do?

If you observe precipitation in your this compound solution, gentle heating and/or sonication can be used to help redissolve the compound.[4] To prevent precipitation, ensure the solvent has the capacity to dissolve the desired concentration of the compound. For in vivo working solutions, it is highly recommended to prepare them fresh on the day of the experiment.[4]

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Inconsistent experimental results | Compound degradation due to improper storage or handling. | 1. Verify that the solid compound and stock solutions are stored at the correct temperatures (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2] 3. Prepare fresh working solutions for each experiment.[4] |

| Reduced potency of the inhibitor | Degradation of the compound over time, especially in solution. | 1. Check the age of your stock solution. If it has been stored for longer than the recommended period (1 month at -20°C or 6 months at -80°C), prepare a fresh stock.[2][4] 2. Always use high-purity, anhydrous solvents to prepare solutions. |

| Precipitation in the working solution | The compound's solubility limit has been exceeded in the experimental buffer or media. | 1. Confirm the final concentration of the solvent (e.g., DMSO) in your working solution is compatible with your experimental system and does not exceed the solubility limit of this compound. 2. If using an aqueous buffer, consider preparing a more concentrated stock in an organic solvent and then diluting it further in the aqueous buffer. Gentle warming or sonication may aid dissolution.[4] |

Data Presentation

Table 1: Recommended Storage Conditions for this compound

| Form | Supplier | Storage Temperature | Stability | Citation |

| Solid | Cayman Chemical | -20°C | ≥ 4 years | [1] |

| Solid | R&D Systems | Desiccate at RT | Not specified | [3] |

| Solid (Lyophilized) | AdooQ Bioscience | -20°C, desiccated | 36 months | [2] |

| Solution | AdooQ Bioscience | -20°C | Within 1 month | [2] |

| Stock Solution | MedChemExpress | -20°C | Within 1 month | [4] |

| Stock Solution | MedChemExpress | -80°C | Within 6 months | [4] |

Experimental Protocols

General Protocol for In Vitro Cell-Based Assays

-

Preparation of Stock Solution:

-

Dissolve solid this compound in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10 mM).

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

-

-

Preparation of Working Solution:

-

On the day of the experiment, thaw a single aliquot of the stock solution.

-

Dilute the stock solution with cell culture medium to the desired final concentration. Ensure the final DMSO concentration is compatible with your cell line (typically ≤ 0.1%).

-

-

Cell Treatment:

-

Plate cells at the desired density and allow them to adhere or stabilize overnight.

-

Remove the old medium and add the fresh medium containing the appropriate concentration of this compound.

-

Incubate the cells for the desired experimental duration.

-

-

Downstream Analysis:

-

Following treatment, cells can be harvested for various downstream analyses, such as Western blotting to assess protein phosphorylation (e.g., STAT5), cell proliferation assays, or gene expression analysis.

-

Visualizations

Caption: Workflow for handling this compound to minimize degradation.

Caption: Simplified JAK3/STAT5 signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: TCS 21311 Cytotoxicity Assessment

This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing TCS 21311 in cytotoxicity assessments. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Clarification on Mechanism of Action

Important Note: Initial query information suggested this compound is a CXCR4 antagonist. However, extensive data indicates that This compound (also known as NIBR3049) is a potent and highly selective JAK3 (Janus kinase 3) inhibitor. [1][2][3][4][5][6][7] It displays over 100-fold selectivity for JAK3 over other Janus kinase family members, including JAK1, JAK2, and TYK2.[1][6] this compound also demonstrates inhibitory effects on PKCα, PKCθ, and GSK3β.[1][2][5][6][7] The primary mechanism of action involves the disruption of the JAK/STAT signaling pathway, which is crucial for cytokine receptor signaling.

There is currently no scientific literature supporting the function of this compound as a CXCR4 antagonist. This support center will, therefore, focus on its role as a JAK3 inhibitor in the context of cytotoxicity assessment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent inhibitor of JAK3, with an IC50 of approximately 8 nM.[1][2][3] It functions by blocking the ATP-binding site of the JAK3 enzyme, thereby preventing the phosphorylation and activation of downstream STAT (Signal Transducer and Activator of Transcription) proteins. This inhibition disrupts the signaling cascade initiated by cytokines that are dependent on the JAK3 pathway. The compound is highly selective for JAK3 over other JAK family kinases.[1][2][3]

Q2: I am observing high levels of cytotoxicity at low concentrations of this compound in my cell line. Is this expected?

A2: High cytotoxicity at low concentrations can be due to several factors:

-

On-target toxicity: The cell line you are using may be highly dependent on the JAK3 signaling pathway for survival and proliferation. Inhibition of this pathway by this compound would, therefore, lead to significant cytotoxic effects.

-

Off-target effects: Although highly selective, this compound also inhibits PKCα, PKCθ, and GSK3β.[1][2][5][6][7] Your cell line may be particularly sensitive to the inhibition of one of these off-target kinases.

-

Experimental artifacts: Issues such as solvent toxicity (e.g., from DMSO), compound instability in the culture medium, or contamination of cell cultures can lead to unexpected cytotoxicity.

Q3: What are some common causes of variability in cytotoxicity assay results with this compound?

A3: High variability between wells or experiments can be caused by:

-

Inconsistent cell seeding: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.

-

Compound precipitation: this compound may precipitate at higher concentrations in your culture medium. Visually inspect the wells for any signs of precipitation.

-

Edge effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell viability. It is recommended to use the inner wells for treatment and surround them with wells containing sterile media or PBS.

-

Inconsistent incubation times: Ensure that the incubation period with the compound is consistent across all plates and experiments.

Troubleshooting Guide

| Issue | Possible Causes | Recommended Solutions |

| Low Absorbance/Fluorescence Signal | Insufficient cell number; Low metabolic activity of cells; Incorrect wavelength settings. | Optimize the initial cell seeding density; Ensure cells are in the logarithmic growth phase; Verify the filter or wavelength settings on the plate reader. |

| High Background Signal | Contamination of media or reagents; Phenol red in the media interfering with fluorescence; Serum in the media contains endogenous enzymes (e.g., LDH). | Use fresh, sterile reagents; Use phenol red-free media for fluorescent assays; Use serum-free media for the final incubation step if possible, or run appropriate controls.[8] |

| Inconsistent Results Between Replicates | Pipetting errors; Non-homogenous cell suspension; Compound precipitation. | Calibrate pipettes regularly; Gently mix the cell suspension before seeding; Check the solubility of this compound in your media and consider using a lower solvent concentration. |

| Unexpected Cytotoxicity in Vehicle Control | High concentration of solvent (e.g., DMSO); Contaminated solvent. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO); Use a fresh, high-quality solvent. |

Data Presentation

Table 1: Example Dose-Response Data for this compound in Different Cell Lines

| Cell Line | This compound IC50 (µM) | Vehicle Control Viability (%) |

| Cell Line A (JAK3-dependent) | 0.5 | 99.2 |

| Cell Line B (Low JAK3 expression) | 15.8 | 98.9 |

| Control Cell Line C | > 50 | 99.5 |

Table 2: Example Flow Cytometry Results for Cell Line A after 24h Treatment

| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| Vehicle Control | 96.1 | 2.5 | 1.4 |

| This compound (0.5 µM) | 48.7 | 38.2 | 13.1 |

Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

Annexin V/PI Apoptosis Assay

-

Cell Treatment: Seed and treat cells with this compound in a larger format plate (e.g., 6-well plate) for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizations

Caption: The JAK/STAT signaling pathway and the inhibitory action of this compound.

Caption: A general experimental workflow for assessing the cytotoxicity of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. adooq.com [adooq.com]

- 4. This compound - Labchem Catalog [labchem.com.my]

- 5. Selective JAK3 inhibitor (this compound) [otavachemicals.com]

- 6. TCS21311 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. hoelzel-biotech.com [hoelzel-biotech.com]

- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Improving selectivity of TCS 21311 in assays

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the selectivity of TCS 21311 in their assays. Our resources are tailored for scientists and drug development professionals to address specific experimental challenges.

Critical Correction Regarding the Primary Target of this compound

Initial characterization of your experimental goals for this compound suggests a focus on the CXCR4 receptor. However, based on extensive biochemical data, it is crucial to clarify that This compound is a potent and selective inhibitor of Janus kinase 3 (JAK3) , not a CXCR4 antagonist.[1][2][3][4][5] The compound shows high selectivity for JAK3 over other members of the Janus kinase family (JAK1, JAK2, and TYK2).[1][2][3][4]

Notably, this compound does exhibit activity against other kinases, including glycogen synthase kinase 3β (GSK-3β), protein kinase Cα (PKCα), and protein kinase Cθ (PKCθ).[1][2][3][4] Understanding this selectivity profile is essential for designing experiments and interpreting results accurately. This guide will focus on strategies to ensure that the observed biological effects are attributable to the inhibition of JAK3 and not off-target activities.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is Janus kinase 3 (JAK3), a member of the Janus kinase family of non-receptor tyrosine kinases.[1][2][3][4]

Q2: What are the known off-targets of this compound?

A2: this compound has been shown to inhibit GSK-3β, PKCα, and PKCθ with high potency.[1][2][3][4] It is significantly less potent against other JAK family members, JAK1, JAK2, and TYK2.[1][2][3][4]

Q3: How can I confirm that the observed effects in my assay are due to JAK3 inhibition?

A3: To confirm that the observed effects are due to JAK3 inhibition, consider the following control experiments:

-

Use a structurally unrelated JAK3 inhibitor: A second inhibitor with a different chemical scaffold should produce similar biological effects.

-

Rescue experiments: If possible, overexpressing a drug-resistant mutant of JAK3 should reverse the effects of this compound.

-

siRNA/shRNA knockdown: Depleting JAK3 using RNA interference should phenocopy the effects of this compound.

-

Monitor downstream signaling: Assess the phosphorylation status of STAT5, a direct substrate of JAK3, to confirm target engagement.[2]

Q4: I am seeing unexpected results in my experiment. What could be the cause?

A4: Unexpected results could arise from several factors:

-

Off-target effects: The observed phenotype may be due to the inhibition of GSK-3β, PKCα, or PKCθ.[1][2][3][4] It is crucial to consider the roles of these kinases in your experimental system.

-

Cell-type specific activity: The cellular context, including the expression levels of JAK3 and its signaling partners, can influence the activity of this compound.

-

Compound stability and solubility: Ensure that this compound is fully dissolved and stable in your assay medium.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Lack of expected inhibitory effect | Suboptimal compound concentration: The concentration of this compound may be too low for the specific cell type or assay conditions. | Perform a dose-response experiment to determine the optimal IC50 in your system. |

| Poor compound solubility: this compound may not be fully dissolved in the assay buffer. | Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into the final assay medium.[4] | |

| Cell permeability issues: The compound may not be efficiently entering the cells. | Increase incubation time or use a cell line with known permeability to similar small molecules. | |

| Observed effect is not consistent with JAK3 inhibition | Off-target activity: The phenotype may be caused by inhibition of GSK-3β, PKCα, or PKCθ.[1][2][3][4] | Use a panel of inhibitors with different selectivity profiles to dissect the contribution of each kinase. Measure the activity of these off-target kinases directly in your experimental system. |

| Activation of compensatory signaling pathways: Inhibition of JAK3 may lead to the upregulation of other signaling pathways. | Perform a broader analysis of signaling pathways using phosphoproteomics or Western blotting for key signaling nodes. | |

| High background or variable results | Assay interference: this compound may interfere with the assay technology (e.g., fluorescence, luminescence). | Run a control experiment with this compound in the absence of cells or the target enzyme to check for assay artifacts. |

| Inconsistent cell health: Variability in cell viability or density can lead to inconsistent results. | Ensure consistent cell seeding density and monitor cell viability throughout the experiment. |

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its primary target and known off-targets.

| Target | IC50 (nM) | Selectivity vs. JAK3 | Reference |

| JAK3 | 8 | - | [1][2][3][4] |

| JAK1 | 1,017 | >127-fold | [1][2][3][4] |

| JAK2 | 2,550 | >318-fold | [1][2][3][4] |

| TYK2 | 8,055 | >1000-fold | [1][2][3][4] |

| GSK-3β | 3 | 0.375-fold (more potent) | [1][2][3] |

| PKCα | 13 | 1.625-fold | [1][2][3] |

| PKCθ | 68 | 8.5-fold | [1][2][3] |

Experimental Protocols

Protocol 1: Cellular Assay for JAK3 Inhibition (STAT5 Phosphorylation)

This protocol is designed to assess the potency of this compound in a cellular context by measuring the inhibition of cytokine-induced STAT5 phosphorylation, a downstream event of JAK3 activation.[2]

Materials:

-

CTLL or M-07 cells[2]

-

RPMI-1640 medium with 10% FBS

-

Recombinant human IL-2 or IL-15

-

This compound

-

Phospho-STAT5 (Tyr694) antibody

-

Total STAT5 antibody

-

Secondary antibodies

-

Lysis buffer

-

Western blot or ELISA reagents

Procedure:

-

Cell Culture: Culture CTLL or M-07 cells in RPMI-1640 supplemented with 10% FBS and appropriate cytokines.

-

Serum Starvation: Prior to the experiment, starve the cells in a low-serum medium for 4-6 hours.

-

Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with IL-2 (for CTLL cells) or IL-15 (for M-07 cells) for 15-30 minutes to induce JAK3-mediated STAT5 phosphorylation.[5]

-

Cell Lysis: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Detection: Analyze the levels of phosphorylated STAT5 and total STAT5 using Western blotting or ELISA.

-

Data Analysis: Quantify the band intensities or absorbance values and calculate the IC50 of this compound for the inhibition of STAT5 phosphorylation.

Visualizations

Caption: JAK-STAT signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: TCS 21311

Welcome to the Technical Support Center for the selective JAK3 inhibitor, TCS 21311. This resource is designed for researchers, scientists, and drug development professionals to address potential issues related to lot-to-lot variability that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A: this compound is a potent and selective inhibitor of Janus kinase 3 (JAK3), a critical enzyme in the JAK-STAT signaling pathway.[1] This pathway is essential for signal transduction from cytokine receptors, playing a key role in the immune system.[1] this compound exerts its inhibitory effect by competing with ATP for binding to the catalytic site of the JAK3 enzyme.

Q2: What are the known off-target effects of this compound?

A: While this compound is highly selective for JAK3, it has been shown to inhibit other kinases at certain concentrations. These include Glycogen Synthase Kinase 3β (GSK-3β), Protein Kinase Cα (PKCα), and Protein Kinase Cθ (PKCθ).[1][2][3] Variability in the off-target effects between different lots of this compound could potentially lead to inconsistent experimental results.

Q3: We are observing a weaker-than-expected phenotype with a new lot of this compound. What could be the cause?

A: A weaker-than-expected phenotype with a new lot of this compound could be due to several factors related to lot-to-lot variability. These may include a lower actual concentration of the active compound, the presence of impurities that interfere with its activity, or degradation of the compound due to improper storage or handling. It is recommended to perform a dose-response curve with each new lot to verify its potency.

Q4: Can lot-to-lot variability affect the toxicity profile of this compound?

A: Yes, lot-to-lot variability can influence the toxicity profile of a small molecule inhibitor. Differences in the impurity profile between lots could lead to unexpected off-target effects, resulting in cellular toxicity. If you observe increased cell death or other signs of toxicity with a new lot, it is crucial to perform a comprehensive toxicity assessment.

Q5: How should I store and handle this compound to minimize variability?

A: Proper storage and handling are critical for maintaining the stability and activity of this compound. It is generally recommended to store the lyophilized powder at -20°C and protect it from moisture.[2] For stock solutions, it is advisable to aliquot the compound to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][4] Always refer to the manufacturer's specific instructions for the lot you are using.

Key Compound Characteristics

To effectively troubleshoot issues related to lot-to-lot variability, it is important to be aware of the key characteristics of this compound.

| Characteristic | Value | Reference |

| Primary Target | JAK3 | [1] |

| IC50 for JAK3 | 8 nM | [1][2][3] |

| Selectivity | >100-fold selective for JAK3 over JAK1, JAK2, and TYK2 | [3] |

| Off-Targets | GSK-3β, PKCα, PKCθ | [1][2][3] |

| IC50 for Off-Targets | GSK-3β (3 nM), PKCα (13 nM), PKCθ (68 nM) | [1][2][3] |

| Storage (Lyophilized) | -20°C | [2] |

| Storage (Solution) | -20°C or -80°C (aliquoted) | [3][4] |

Troubleshooting Guides

Issue 1: Decreased Potency with a New Lot of this compound

You may observe that a previously effective concentration of this compound from a new lot fails to produce the expected biological effect.

Potential Causes:

-

Lower Purity: The new lot may have a lower percentage of the active compound.

-

Presence of Inactive Isomers: The ratio of active to inactive isomers may differ between lots.

-

Compound Degradation: Improper shipping or storage conditions may have led to the degradation of the compound.

-

Inaccurate Quantification: The stated concentration of the new lot may be inaccurate.

Troubleshooting Steps:

| Step | Experimental Protocol | Expected Outcome |

| 1. Verify Compound Integrity | Perform High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) on the new lot. | The purity of the new lot should be comparable to the previous lot and meet the manufacturer's specifications. |

| 2. Generate a Dose-Response Curve | Conduct a dose-response experiment using a wide range of concentrations for both the old and new lots of this compound. Measure a relevant downstream marker of JAK3 activity (e.g., phosphorylation of STAT5). | The IC50 value for the new lot should be within an acceptable range of the previous lot's IC50. |

| 3. Compare with a Structurally Unrelated JAK3 Inhibitor | Treat your cells with a different, structurally unrelated JAK3 inhibitor as a positive control. | A similar biological effect with the alternative inhibitor would suggest an issue with the new lot of this compound. |

Experimental Protocol: Generation of a Dose-Response Curve

-

Cell Seeding: Plate your cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a series of dilutions of both the old and new lots of this compound in your cell culture medium. It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).

-

Treatment: Treat the cells with the different concentrations of this compound for the desired duration.

-

Assay: Perform an assay to measure the downstream effects of JAK3 inhibition. A common method is to measure the phosphorylation of STAT5 (pSTAT5) by Western blot or ELISA.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Issue 2: Unexpected Cellular Toxicity with a New Lot of this compound

You may observe increased cell death or other signs of cytotoxicity at concentrations that were previously well-tolerated.

Potential Causes:

-

Presence of Toxic Impurities: The new lot may contain impurities that are toxic to your cells.

-

Enhanced Off-Target Effects: Variations in the composition of the new lot could lead to more pronounced inhibition of off-target kinases like PKC or GSK-3β, which can affect cell viability.

Troubleshooting Steps:

| Step | Experimental Protocol | Expected Outcome |

| 1. Assess Cell Viability | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a range of concentrations of both the old and new lots of this compound. | The new lot should exhibit a similar toxicity profile to the old lot. A significant decrease in the EC50 for toxicity with the new lot indicates a problem. |

| 2. Evaluate Off-Target Activity | If possible, assay the activity of known off-targets (GSK-3β, PKCα, PKCθ) in the presence of the new lot of this compound. | The inhibitory profile against off-targets should be consistent with previous lots. |

| 3. Use a Lower Concentration | Determine the minimal concentration of the new lot required for on-target inhibition and use concentrations at or slightly above the IC50 for your experiments. | Using a lower, effective concentration may mitigate off-target toxicity. |

Experimental Protocol: Cell Viability Assay (MTT)

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat the cells with a range of concentrations of the new and old lots of this compound for a period that is relevant to your main experiment (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the compound concentration to determine the EC50 for toxicity.

Visualizations

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

References

Validation & Comparative

A Comparative Guide to TCS 21311 and Other Selective JAK3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase 3 (JAK3) inhibitor, TCS 21311, with other selective JAK3 inhibitors currently in research and clinical development. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for studying JAK3-mediated signaling pathways.

Introduction to JAK3 Inhibition

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling. Upon cytokine receptor engagement, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs). This phosphorylation event leads to STAT dimerization, nuclear translocation, and the regulation of gene expression.

JAK3 is primarily expressed in hematopoietic cells and is crucial for the development and function of lymphocytes. Its restricted expression pattern makes it an attractive therapeutic target for autoimmune diseases and organ transplant rejection, as selective inhibition of JAK3 is hypothesized to offer a more favorable safety profile compared to broader-spectrum JAK inhibitors.

Comparative Analysis of JAK3 Inhibitors

This section provides a head-to-head comparison of this compound with other notable JAK3 inhibitors: Ritlecitinib (PF-06651600), Decernotinib (VX-509), and Tofacitinib. The data presented below summarizes their biochemical potency and selectivity across the JAK family.

Table 1: Biochemical Potency (IC50, nM) of JAK3 Inhibitors

| Inhibitor | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) |

| This compound | 1017[1][2] | 2550[1][2] | 8[1][2] | 8055[1][2] |

| Ritlecitinib | >10,000[3][4][5][6][7] | >10,000[3][4][5][6][7] | 33.1[3][5][6][7] | >10,000[3][4][5][6][7] |

| Decernotinib | 11 (Ki)[8] | 13 (Ki)[8] | 2.5 (Ki)[8][9] | 11 (Ki)[8] |

| Tofacitinib | 112 | 20 | 1 | - |

Table 2: Selectivity Profile of JAK3 Inhibitors

| Inhibitor | Selectivity for JAK3 vs. JAK1 | Selectivity for JAK3 vs. JAK2 | Selectivity for JAK3 vs. TYK2 |

| This compound | ~127-fold | ~319-fold | ~1007-fold |

| Ritlecitinib | >302-fold | >302-fold | >302-fold |

| Decernotinib | ~4.4-fold | ~5.2-fold | ~4.4-fold |

| Tofacitinib | ~0.009-fold (more potent on JAK3) | ~0.05-fold (more potent on JAK3) | - |

Summary of Findings:

-

This compound demonstrates high potency for JAK3 with an IC50 of 8 nM and exhibits excellent selectivity against other JAK family members.[1][2]

-

Ritlecitinib (PF-06651600) is a highly selective irreversible inhibitor of JAK3, showing minimal activity against other JAK kinases.[3][4][5][6][7]

-

Decernotinib (VX-509) is a potent JAK3 inhibitor but displays lower selectivity against other JAK family members compared to this compound and Ritlecitinib.[8][9]

-

Tofacitinib , initially developed as a JAK3 inhibitor, is now recognized as a pan-JAK inhibitor with significant activity against JAK1 and JAK2, making it a useful tool for comparative studies on the effects of broader JAK inhibition.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of inhibitor performance. Below are representative protocols for key assays used in the characterization of JAK3 inhibitors.

Biochemical Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF®)

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified JAK3 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK3.

Materials:

-

Recombinant human JAK3 enzyme

-

Biotinylated peptide substrate (e.g., ULight™-JAK-1tide)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds serially diluted in DMSO

-

HTRF® Detection Reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665.

-

384-well low-volume microplates

Procedure:

-

Compound Plating: Dispense 2 µL of serially diluted test compound or DMSO (vehicle control) into the wells of a 384-well plate.

-

Enzyme Addition: Add 4 µL of JAK3 enzyme solution (at a pre-determined optimal concentration) to each well.

-

Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

Reaction Initiation: Add 4 µL of a solution containing the biotinylated peptide substrate and ATP to initiate the kinase reaction.

-

Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

-

Reaction Termination and Detection: Add 10 µL of HTRF® detection mix (containing EDTA to stop the reaction, Europium-labeled antibody, and Streptavidin-XL665) to each well.

-

Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for the detection reagents to bind.

-

Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular STAT5 Phosphorylation Assay (Flow Cytometry)

This cell-based assay measures the ability of a compound to inhibit JAK3-mediated signaling in a cellular context by quantifying the phosphorylation of its downstream target, STAT5.

Objective: To determine the IC50 of a test compound for the inhibition of cytokine-induced STAT5 phosphorylation in a relevant cell line (e.g., human T-cells).

Materials:

-

Human T-cell line (e.g., Jurkat, primary human T-cells)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Cytokine stimulant (e.g., Interleukin-2 [IL-2])

-

Test compounds serially diluted in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 90% ice-cold methanol)

-

Staining Buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated anti-phospho-STAT5 (pY694) antibody

-

Flow cytometer

Procedure:

-

Cell Preparation: Culture and harvest T-cells. Resuspend the cells in serum-free medium and starve for 2-4 hours at 37°C to reduce basal signaling.

-

Compound Treatment: Aliquot approximately 1 x 10^6 cells per well in a 96-well plate. Add serially diluted test compound or DMSO (vehicle control) and incubate for 1 hour at 37°C.

-

Cytokine Stimulation: Add IL-2 to a final concentration of 100 ng/mL to all wells except for the unstimulated control. Incubate for 15 minutes at 37°C.

-

Fixation: Immediately stop the stimulation by adding 1 mL of pre-warmed Fixation Buffer to each well. Incubate for 10 minutes at 37°C.

-

Permeabilization: Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.

-

Washing: Wash the cells twice with 1 mL of Staining Buffer.

-

Intracellular Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing the anti-phospho-STAT5 antibody. Incubate for 30-60 minutes at room temperature in the dark.

-

Final Wash: Wash the cells once with Staining Buffer.

-

Data Acquisition: Resuspend the cells in 200 µL of Staining Buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the anti-phospho-STAT5 antibody.

-

Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-STAT5 signal for each condition. Calculate the percent inhibition of STAT5 phosphorylation for each compound concentration relative to the stimulated DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the primary mechanism of action for JAK3 inhibitors.

Caption: The JAK-STAT signaling pathway and the point of inhibition by this compound.

Experimental Workflow for JAK3 Inhibitor Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a novel JAK3 inhibitor.

Caption: A generalized experimental workflow for the characterization of a JAK3 inhibitor.

Conclusion

This compound is a potent and highly selective JAK3 inhibitor, making it a valuable tool for researchers investigating the specific roles of JAK3 in health and disease. Its selectivity profile compares favorably to other known JAK3 inhibitors, offering a more targeted approach to studying JAK3-mediated signaling pathways. The experimental protocols and workflows provided in this guide offer a framework for the rigorous evaluation of this compound and other JAK3 inhibitors in a research setting.

References

- 1. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [en.bio-protocol.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Intracellular Staining for Phosphorylated STAT4 and STAT5 in Mouse Splenocytes [bio-protocol.org]

- 4. New Flow Cytometric Methods for Monitoring STAT5 Signaling Reveal Responses to SARS-CoV-2 Antigen-Specific Stimulation in FOXP3+ Regulatory T Cells also in Patients with Advanced Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. altasciences.com [altasciences.com]

- 6. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessment of STAT5 phosphorylation by flow cytometry [bio-protocol.org]

- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 9. mdpi.com [mdpi.com]

A Comparative Analysis of Kinase Inhibitor Selectivity: TCS 21311 versus Tofacitinib

In the landscape of targeted therapeutics, the selectivity of kinase inhibitors is a critical determinant of their efficacy and safety. This guide provides a detailed comparison of the selectivity profiles of two prominent Janus kinase (JAK) inhibitors: TCS 21311, a highly selective JAK3 inhibitor, and Tofacitinib, a first-generation pan-JAK inhibitor, which for the purpose of this comparison will be referred to as JAK inhibitor I. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their research.

Selectivity Profile: A Head-to-Head Comparison

The inhibitory activity of this compound and Tofacitinib against the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—reveals distinct selectivity profiles. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below.

| Kinase Target | This compound IC50 (nM) | Tofacitinib (JAK inhibitor I) IC50 (nM) |

| JAK1 | 1017 | 3.2 |

| JAK2 | 2550 | 4.1 |

| JAK3 | 8 | 1.6 |

| TYK2 | 8055 | 34 |

Data compiled from publicly available sources.

As the data indicates, this compound demonstrates remarkable selectivity for JAK3, with over 100-fold greater potency against JAK3 compared to JAK1 and JAK2, and over 1000-fold selectivity against TYK2. In contrast, Tofacitinib exhibits a broader or "pan-JAK" inhibitory profile, with potent activity against JAK1, JAK2, and JAK3.

Furthermore, off-target kinase activity is a crucial aspect of a compound's selectivity profile. This compound has been shown to inhibit other kinases, including Glycogen Synthase Kinase 3β (GSK-3β), Protein Kinase C alpha (PKCα), and Protein Kinase C theta (PKCθ), with IC50 values of 3 nM, 13 nM, and 68 nM, respectively. Tofacitinib has also been reported to have activity against other kinases, though to a lesser extent than its primary JAK targets.

The JAK-STAT Signaling Pathway

Both this compound and Tofacitinib exert their effects by inhibiting members of the JAK family, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mechanism for transducing signals from a multitude of cytokines and growth factors, thereby regulating cellular processes such as immunity, proliferation, and differentiation.[1][2][3] The diagram below illustrates the canonical JAK-STAT signaling cascade.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is paramount in preclinical drug development. A common and robust method for this is the in vitro biochemical kinase assay.

Protocol: Radiometric Kinase Assay for IC50 Determination

This protocol outlines a general method for determining the IC50 values of kinase inhibitors using a radiometric assay, which measures the transfer of a radiolabeled phosphate from ATP to a substrate.[4][5]

Materials:

-

Recombinant human kinases (e.g., JAK1, JAK2, JAK3, TYK2)

-

Kinase-specific substrate (peptide or protein)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

Test compounds (this compound, Tofacitinib) dissolved in DMSO

-

96-well plates

-

Phosphocellulose filter plates

-

Wash buffer (e.g., phosphoric acid)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the kinase assay buffer, the specific kinase, and its corresponding substrate.

-

Inhibitor Addition: Add a small volume of the diluted test compound or DMSO (for control wells) to the reaction mixture and incubate for a predetermined period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³²P]ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.

-

Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate by transferring the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unbound [γ-³²P]ATP will be washed away.

-

Washing: Wash the filter plate multiple times with the wash buffer to remove any non-incorporated [γ-³²P]ATP.

-

Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

-

Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The comparative analysis of this compound and Tofacitinib (JAK inhibitor I) highlights the evolution of kinase inhibitor design, moving from broad-spectrum inhibitors to highly selective agents. While pan-inhibitors like Tofacitinib have demonstrated clinical utility, the development of selective inhibitors such as this compound offers the potential for a more targeted therapeutic approach with a potentially improved safety profile. The methodologies and data presented in this guide provide a framework for the continued evaluation and development of next-generation kinase inhibitors.

References

A Comparative Guide to the Efficacy of TCS 21311 and Ruxolitinib

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two Janus kinase (JAK) inhibitors: TCS 21311 and ruxolitinib. By presenting key experimental data, outlining methodologies, and visualizing relevant biological pathways and workflows, this document aims to be a valuable resource for researchers and professionals in the field of drug development.

Introduction to this compound and Ruxolitinib

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in signal transduction for numerous cytokines and growth factors, making them critical mediators of immune function and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in a variety of diseases, including myeloproliferative neoplasms, autoimmune disorders, and inflammatory conditions. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents.

Ruxolitinib , the first JAK inhibitor to receive FDA approval, is a potent inhibitor of both JAK1 and JAK2.[1][2] It is clinically used for the treatment of myelofibrosis and polycythemia vera.[1] Its mechanism of action involves the competitive inhibition of the ATP-binding site of JAK1 and JAK2, thereby blocking downstream signaling cascades.[3]

This compound is a highly potent and selective inhibitor of JAK3. It exhibits significantly lower activity against other JAK family members, positioning it as a more targeted therapeutic candidate for diseases where JAK3 signaling is the primary driver.

Quantitative Efficacy Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and ruxolitinib against the four members of the JAK family. This data, derived from various in vitro kinase assays, provides a quantitative comparison of their potency and selectivity.

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| This compound | 1017 | 2550 | 8 | 8055 |

| Ruxolitinib | 3.3 | 2.8 | 428 | 19 |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is compiled from multiple sources for comparative purposes.

Signaling Pathways and Inhibitory Logic

The diagrams below, generated using the DOT language, illustrate the JAK/STAT signaling pathway and the distinct inhibitory mechanisms of this compound and ruxolitinib.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to evaluate the efficacy of JAK inhibitors like this compound and ruxolitinib.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the inhibitory activity of a compound against a purified JAK enzyme.

Objective: To determine the IC50 value of the inhibitor for each JAK isoform.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

ATP (Adenosine Triphosphate).

-

A specific peptide substrate for each kinase.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Test compounds (this compound, ruxolitinib) at various concentrations.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

Procedure:

-

Enzyme and Substrate Preparation: The JAK enzyme and its corresponding peptide substrate are prepared in the assay buffer.

-

Compound Preparation: The test compounds are serially diluted to a range of concentrations.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of the enzyme, substrate, and test compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection: The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method, such as luminescence or fluorescence.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without any inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Phosphorylation Assay (Cell-Based)

This assay measures the ability of an inhibitor to block JAK-mediated phosphorylation of STAT proteins within a cellular context.

Objective: To determine the cellular potency (IC50) of the inhibitor in a biologically relevant system.

Materials:

-

A cytokine-dependent cell line (e.g., TF-1, Ba/F3) or primary cells.

-

Cell culture medium and supplements.

-

A specific cytokine to stimulate the JAK/STAT pathway (e.g., IL-2 for JAK3, GM-CSF for JAK2).

-

Test compounds (this compound, ruxolitinib) at various concentrations.

-

Lysis buffer.

-

Antibodies specific for phosphorylated STAT (pSTAT) and total STAT.

-

Detection reagents for Western blotting or flow cytometry.

Procedure:

-

Cell Culture and Starvation: Cells are cultured and then serum-starved to reduce basal signaling.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test inhibitor.

-

Cytokine Stimulation: The relevant cytokine is added to stimulate the JAK/STAT pathway.

-

Cell Lysis: Cells are lysed to release intracellular proteins.

-

Detection of pSTAT: The levels of pSTAT and total STAT are measured using techniques such as Western blotting or flow cytometry.

-

Data Analysis: The inhibition of STAT phosphorylation is calculated for each inhibitor concentration, and a cellular IC50 value is determined.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the efficacy of JAK inhibitors.

Conclusion

The data presented in this guide highlights the distinct inhibitory profiles of this compound and ruxolitinib. Ruxolitinib is a potent inhibitor of JAK1 and JAK2, making it an effective therapeutic for diseases driven by the hyperactivity of these two kinases. In contrast, this compound demonstrates high potency and selectivity for JAK3, suggesting its potential as a more targeted therapy with a potentially different safety and efficacy profile. The choice between a broad-spectrum JAK inhibitor like ruxolitinib and a selective inhibitor like this compound will ultimately depend on the specific pathological context and the desire to modulate specific signaling pathways while minimizing off-target effects. The experimental protocols outlined provide a foundation for the continued investigation and comparison of these and other novel JAK inhibitors.

References

Validating TCS 21311 Target Engagement in Cells: A Comparative Guide

For researchers, scientists, and drug development professionals, accurately validating the engagement of a therapeutic target in a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of methods to validate the target engagement of TCS 21311, a potent and selective inhibitor of Janus Kinase 3 (JAK3), in cells. We will explore its mechanism of action, compare it with alternative JAK3 inhibitors, and provide detailed experimental protocols for key validation assays.

The JAK3-STAT5 Signaling Pathway

This compound exerts its effects by inhibiting the JAK3 enzyme, a key component of the JAK-STAT signaling pathway. This pathway is crucial for signal transduction from cytokine receptors on the cell surface to the nucleus, regulating gene expression involved in immunity and inflammation. Specifically, JAK3 is often associated with the common gamma chain (γc) of cytokine receptors. Upon cytokine binding, JAK3 is activated and phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5). Phosphorylated STAT5 then dimerizes, translocates to the nucleus, and activates the transcription of target genes.

Caption: The JAK3-STAT5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Validating Target Engagement

Validating the engagement of this compound with JAK3 in a cellular context typically involves stimulating cells with a relevant cytokine to activate the JAK3-STAT5 pathway and then measuring the extent to which this compound can inhibit the phosphorylation of STAT5. This can be assessed using various techniques, with Western blotting and flow cytometry being the most common.

Caption: A generalized experimental workflow for validating JAK3 target engagement in cells.

Comparison of this compound with Alternative JAK3 Inhibitors

Several other small molecule inhibitors have been developed to target JAK3. Below is a comparison of this compound with some of these alternatives. It is important to note that the following data is compiled from different studies and direct head-to-head comparisons in a single study are limited. Therefore, these values should be interpreted with caution.

| Inhibitor | Target(s) | Reported IC50 for JAK3 (nM) | Cellular Assay for Target Engagement | Key Features |

| This compound | JAK3 , GSK-3β, PKCα, PKCθ | 8 | Inhibition of IL-2-induced STAT5 phosphorylation in CTLL cells (IC50 = 1294 nM) and M-07e cells (IC50 = 525 nM).[1] | Highly selective for JAK3 over other JAKs. |

| Tofacitinib (CP-690,550) | JAK3, JAK1 | 1 | Inhibition of IL-2-induced STAT5 phosphorylation.[2] | Approved for the treatment of rheumatoid arthritis; also inhibits JAK1. |

| Ritlecitinib (PF-06651600) | JAK3, TEC family kinases | 33.1 | Inhibition of γc cytokine signaling.[3] | Irreversible inhibitor with high selectivity for JAK3 over other JAKs.[3] |

| FM-381 | JAK3 | 0.127 | - | Reversible covalent inhibitor with exceptional selectivity for JAK3. |

| ZM 39923 HCl | JAK1/3 | Potency for JAK3 is higher than for JAK1. | - | Dual JAK1/3 inhibitor. |

| JANEX-1 (WHI-P131) | JAK3 | 78,000 | - | Selective for JAK3 over JAK1 and JAK2. |

Detailed Experimental Protocols

Western Blot for Phospho-STAT5 (p-STAT5)

This protocol provides a general framework for detecting the inhibition of STAT5 phosphorylation in response to cytokine stimulation.

a. Cell Culture and Treatment:

-

Seed appropriate cells (e.g., human T-lymphocytes, CTLL-2 cells) in culture plates.

-

Starve cells of cytokines for 4-6 hours, if necessary, to reduce basal p-STAT5 levels.

-

Pre-incubate cells with varying concentrations of this compound or alternative inhibitors for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells with a suitable cytokine (e.g., 10 ng/mL IL-2 or IL-15) for 15-30 minutes at 37°C.

b. Cell Lysis:

-

After stimulation, place the plate on ice and wash the cells once with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-